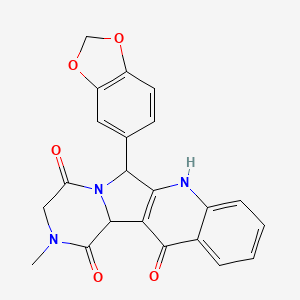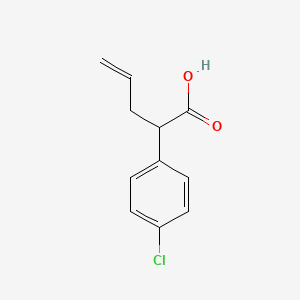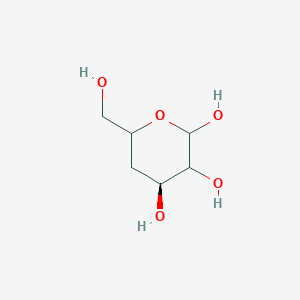
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol is a chemical compound with a unique structure that includes a six-membered oxane ring with hydroxymethyl and triol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-(hydroxymethyl)oxane-2,3,4-triol typically involves the use of starting materials that contain the necessary functional groups. One common method involves the protection of hydroxyl groups followed by selective functionalization and deprotection steps. The reaction conditions often include the use of protecting groups such as acetals or silyl ethers, and reagents like lithium aluminum hydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4S)-6-(hydroxymethyl)oxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its hydroxymethyl and triol groups make it a candidate for studying carbohydrate metabolism and related processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry
In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow for cross-linking and other chemical modifications, making it valuable in materials science.
Mechanism of Action
The mechanism of action of (4S)-6-(hydroxymethyl)oxane-2,3,4-triol involves its interaction with various molecular targets and pathways. The hydroxymethyl and triol groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
- (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{[(1R,3S,6S)-1,5,5-trimethyl-6-oxane-3,4,5-triol
Uniqueness
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol is unique due to its specific stereochemistry and functional groups. While similar compounds may share some structural features, the exact arrangement of atoms and functional groups in this compound gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(4S)-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3?,4-,5?,6?/m0/s1 |
InChI Key |
HDEMQQHXNOJATE-NKEXCQMJSA-N |
Isomeric SMILES |
C1[C@@H](C(C(OC1CO)O)O)O |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


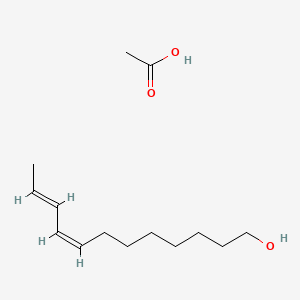
![6-Aminobicyclo[3.1.1]heptane-3,6-dicarboxylic acid](/img/structure/B12285382.png)
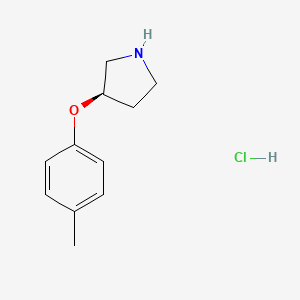
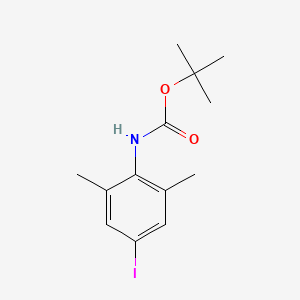
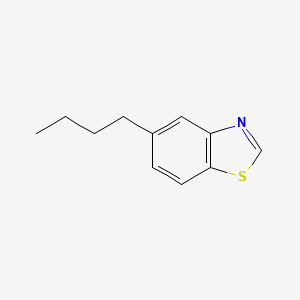
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

![Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
![tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12285417.png)
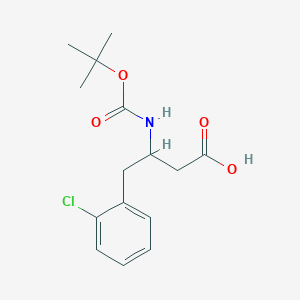
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
